molecular formula C6H6ClNO2 B1585549 Picolinic Acid Hydrochloride CAS No. 636-80-6

Picolinic Acid Hydrochloride

Cat. No. B1585549
CAS RN: 636-80-6
M. Wt: 159.57 g/mol
InChI Key: HFAFXVOPGDBAOK-UHFFFAOYSA-N
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Description

Picolinic Acid Hydrochloride is a derivative of pyridine with a carboxylic acid substituent at the 2-position . It is a bidentate chelating agent of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body . Many of its complexes are charge-neutral and thus lipophilic .


Synthesis Analysis

The synthesis of this compound involves the slow evaporation method . The crystals of this compound are filtered and air-dried . The yield is 43–44 g (50–51%), m.p. 228–230° . This hydrochloride may contain traces of potassium chloride, which can be removed by dissolving the hydrochloride in hot absolute ethanol (50 g. requires 1 l.) and filtering from insoluble material .


Molecular Structure Analysis

The molecular formula of this compound is C6H5NO2 . The average mass is 123.109 Da and the mono-isotopic mass is 123.032028 Da .


Chemical Reactions Analysis

The interaction between chromium(III) and Picolinic Acid in weak acid aqueous solution was studied, resulting in the formation of a complex upon substitution of water molecules in the chromium(III) coordination sphere . Experimental results show that the reaction takes place in multiple steps .


Physical And Chemical Properties Analysis

This compound is a white solid that is soluble in water . It has a density of 1.3±0.1 g/cm3, a boiling point of 292.5±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Corrosion Inhibition

Picolinic acid derivatives, including Picolinic Acid Hydrochloride, have been explored for their corrosion inhibitory properties. Research by Talati and Gandhi (1983) on N-heterocyclic compounds, including picolinic acid, has shown their effectiveness in protecting aluminum-copper alloys against corrosion in hydrochloric acid environments. These compounds adhere to the metal surface, creating a protective layer that minimizes corrosion, a mechanism that is significant for extending the lifespan of metal components in industrial applications (Talati & Gandhi, 1983).

OLED Stability

In the realm of electronics, this compound plays a role in the stability of Organic Light Emitting Diodes (OLEDs). Baranoff et al. (2012) identified that the cleavage of picolinate ligands, such as those derived from this compound, might be a factor in the degradation and resultant instability of phosphorescent OLEDs. This insight aids in the development of more durable OLED materials, contributing to advancements in display technologies (Baranoff et al., 2012).

Seizure Susceptibility

Although the focus is away from pharmacological use, it's worth noting that Picolinic Acid has been studied for its neurological effects, specifically on seizure susceptibility in mice. Cioczek-Czuczwar et al. (2017) found that Picolinic Acid could influence seizure activity, which has implications for understanding the pathogenesis of conditions like epilepsy. This research might inform future studies on the neurochemical pathways involved in seizure disorders (Cioczek-Czuczwar et al., 2017).

Antimicrobial Activities

Picolinic Acid and its derivatives demonstrate antimicrobial activities against various bacteria and fungi. Tamer et al. (2018) conducted a study characterizing picolinic acid and its derivatives through spectroscopy and DFT calculations, finding them to be active against both Gram-positive and Gram-negative bacteria. This research underscores the potential of this compound in developing new antimicrobial agents (Tamer et al., 2018).

Metal Ion Separation

The chelating properties of this compound are utilized in the separation of metal ions via chromatography. Nesterenko et al. (1994) explored its use as an on-column chelating agent for the separation of various metal ions, demonstrating its efficacy in analytical chemistry applications, particularly in environmental monitoring and the purification of metal ions (Nesterenko et al., 1994).

Mechanism of Action

Target of Action

Picolinic Acid Hydrochloride primarily targets Zinc Finger Proteins (ZFPs) . These proteins play a crucial role in viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

The interaction of this compound with its targets involves binding to Zinc Finger Proteins. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function . This disruption of zinc binding is a key aspect of the compound’s mode of action .

Biochemical Pathways

This compound is a catabolite of the amino acid tryptophan through the kynurenine pathway . It plays a key role in zinc transport , which is an essential process in various biochemical pathways. The disruption of zinc binding in Zinc Finger Proteins can affect these pathways and their downstream effects .

Pharmacokinetics

It is known that this compound is a pyridine carboxylate metabolite of tryptophan and is produced in approximately 25-50 mg quantities by the body on a daily basis through the breakdown of tryptophan .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve its anti-infective and immunomodulatory roles . It has been shown to be an anti-viral in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is worth noting that this compound is a white solid that is slightly soluble in water , which may influence its stability and efficacy in different environments.

Safety and Hazards

When handling Picolinic Acid Hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

Picolinic Acid Hydrochloride has been shown to block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . Researchers hope to develop the compound into a broad-spectrum therapeutic that can help fight against a variety of viral diseases . Additionally, Rhodococcus sp. PA18, which aerobically utilizes Picolinic Acid as a source of carbon and energy, may be potentially used for the bioremediation of environments polluted with Picolinic Acid .

Biochemical Analysis

Biochemical Properties

Picolinic Acid Hydrochloride plays a key role in zinc transport . It acts as an anti-infective and immunomodulator . As a therapeutic agent, it works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function . ZFPs are involved in viral replication and packaging as well as normal cell homeostatic functions .

Cellular Effects

This compound has been shown to be an anti-viral in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses . It has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects .

Molecular Mechanism

The molecule works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function . This disruption of zinc binding inhibits the function of ZFPs, which are involved in viral replication and packaging as well as normal cell homeostatic functions .

Temporal Effects in Laboratory Settings

While there is limited information available on the temporal effects of this compound in laboratory settings, it is known that it has broad-spectrum antiviral activity against enveloped viruses .

Dosage Effects in Animal Models

In animal models, this compound has shown promising antiviral activity against SARS-CoV-2 and Influenza A Virus

Metabolic Pathways

This compound is a catabolite of the amino acid tryptophan through the kynurenine pathway . It is suggested to assist in the absorption of zinc (II) ions and other divalent or trivalent ions through the small intestine .

Subcellular Localization

Given its role in zinc transport and its interactions with zinc finger proteins, it is likely to be found in areas of the cell where these proteins are localized .

properties

IUPAC Name

pyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2.ClH/c8-6(9)5-3-1-2-4-7-5;/h1-4H,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAFXVOPGDBAOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

98-98-6 (Parent)
Record name 2-Pyridinecarboxylic acid, hydrochloride (1:1)
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DSSTOX Substance ID

DTXSID7060912
Record name Picolinic acid hydrochloride
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Molecular Weight

159.57 g/mol
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CAS RN

636-80-6
Record name 2-Pyridinecarboxylic acid, hydrochloride (1:1)
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Record name 2-Pyridinecarboxylic acid, hydrochloride (1:1)
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Record name 2-Pyridinecarboxylic acid, hydrochloride (1:1)
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Record name Picolinic acid hydrochloride
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Record name Pyridine-2-carboxylic acid hydrochloride
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Record name PICOLINIC ACID HYDROCHLORIDE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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